Cas no 956076-89-4 (Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate)
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate
- Ethyl (6-nitrobenzo[d][1,3]dioxol-5-yl)carbamate
- ST075821
- carbamic acid, (6-nitro-1,3-benzodioxol-5-yl)-, ethyl ester
- ethoxy-N-(6-nitro(2H-benzo[3,4-d]1,3-dioxolen-5-yl))carboxamide
- Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate
-
- MDL: MFCD09788311
- Inchi: 1S/C10H10N2O6/c1-2-16-10(13)11-6-3-8-9(18-5-17-8)4-7(6)12(14)15/h3-4H,2,5H2,1H3,(H,11,13)
- InChI Key: IZHXXTQPSBEDRL-UHFFFAOYSA-N
- SMILES: O1COC2C=C(C(=CC1=2)NC(=O)OCC)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 331
- Topological Polar Surface Area: 103
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E258460-250mg |
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate |
956076-89-4 | 250mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E258460-500mg |
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate |
956076-89-4 | 500mg |
$ 300.00 | 2022-06-05 | ||
| TRC | E258460-1000mg |
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate |
956076-89-4 | 1g |
$ 480.00 | 2022-06-05 | ||
| Chemenu | CM530883-1g |
Ethyl (6-nitrobenzo[d][1,3]dioxol-5-yl)carbamate |
956076-89-4 | 97% | 1g |
$176 | 2022-03-01 | |
| abcr | AB414867-500 mg |
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate |
956076-89-4 | 500MG |
€195.40 | 2023-02-19 | ||
| abcr | AB414867-1 g |
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate |
956076-89-4 | 1 g |
€239.00 | 2023-07-19 | ||
| abcr | AB414867-5 g |
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate |
956076-89-4 | 5 g |
€656.50 | 2023-07-19 | ||
| abcr | AB414867-500mg |
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate; . |
956076-89-4 | 500mg |
€205.00 | 2025-04-14 | ||
| abcr | AB414867-1g |
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate; . |
956076-89-4 | 1g |
€237.00 | 2025-04-14 | ||
| abcr | AB414867-5g |
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate; . |
956076-89-4 | 5g |
€637.00 | 2025-04-14 |
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate Suppliers
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate: Chemical Profile and Emerging Applications
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate, with the CAS number 956076-89-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the benzodioxole class, which is known for its diverse biological activities and structural versatility. The presence of a nitro group and a carbamate moiety in its molecular structure imparts unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry and drug development.
The benzodioxole scaffold, characterized by a fused oxygen-containing heterocyclic ring system, has garnered considerable attention due to its role in various pharmacological applications. Specifically, the nitro-substituted benzodioxole derivatives have been explored for their potential in medicinal chemistry. The nitro group not only influences the electronic properties of the molecule but also serves as a handle for further functionalization, enabling the synthesis of more complex derivatives.
The carbamate functional group in Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate contributes to its versatility as a synthetic intermediate. Carbamates are widely recognized for their role in the development of pharmaceuticals, agrochemicals, and materials science. They can act as protecting groups, reagents in organic synthesis, and key components in drug molecules. The ethyl ester moiety further enhances the compound's utility by providing a removable group that can be hydrolyzed under specific conditions to yield carboxylic acids or other functionalized derivatives.
Recent advancements in the field of medicinal chemistry have highlighted the importance of nitro-substituted benzodioxole derivatives in the discovery of novel therapeutic agents. Studies have demonstrated that these compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The nitro group plays a crucial role in these interactions by modulating the electronic distribution of the molecule and influencing its binding affinity to biological targets.
In particular, Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate has been investigated for its potential role in anticancer therapy. Research indicates that nitro-substituted benzodioxoles can induce apoptosis in cancer cells by interacting with specific enzymes and receptors involved in cell signaling pathways. Additionally, they have shown promise as inhibitors of key enzymes that contribute to tumor growth and metastasis. These findings underscore the compound's significance as a lead structure for further drug development.
The synthesis of Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate involves multi-step organic reactions that showcase the compound's synthetic utility. The process typically begins with the preparation of 1,3-benzodioxole derivatives followed by nitration and subsequent carbamation. Each step requires careful optimization to ensure high yields and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to improve efficiency and selectivity.
The structural features of Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate make it an attractive candidate for further derivatization. By modifying various functional groups within its structure, chemists can explore new pharmacophores and enhance its biological activity. For instance, replacing the ethyl ester with other leaving groups or introducing additional substituents can lead to novel compounds with improved pharmacokinetic properties.
The compound's potential extends beyond pharmaceutical applications. It has been explored as a building block in materials science, particularly in the development of organic semiconductors and liquid crystals. The rigid benzodioxole core provides stability, while the nitro and carbamate groups offer opportunities for further functionalization through cross-coupling reactions or other synthetic strategies.
In conclusion, Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate (CAS no: 956076-89-4) is a versatile compound with significant implications in both pharmaceutical research and materials science. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules with potential therapeutic applications. Ongoing research continues to uncover new ways to utilize this compound, highlighting its importance in advancing chemical innovation.
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